![molecular formula C6H4BClF2O2 B1421949 (6-Chloro-2,3-difluorophenyl)boronic acid CAS No. 1310404-70-6](/img/structure/B1421949.png)
(6-Chloro-2,3-difluorophenyl)boronic acid
Overview
Description
“(6-Chloro-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1310404-70-6 . It has a molecular weight of 192.36 . The IUPAC name for this compound is 6-chloro-2,3-difluorophenylboronic acid . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 192.36 . The compound is typically stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Catalysis and Organic Synthesis : Boronic acids, including (6-Chloro-2,3-difluorophenyl)boronic acid, are used in catalytic reactions and organic synthesis. Tris(pentafluorophenyl)borane, a related boron Lewis acid, is utilized in catalytic hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).
Fluorescent Chemosensors : Boronic acids are instrumental in developing fluorescent chemosensors for detecting biological substances, including carbohydrates, L-dopamine, and various ions (Huang et al., 2012).
Borylation Chemistry : They are also essential in borylation chemistry, a method to introduce boron into organic compounds, facilitating complex organic synthesis and drug discovery (Lawson & Melen, 2017).
Formation of Diarylpalladium Complexes : (2,4,6-Trifluorophenyl)- and (2,6-difluorophenyl)boronic acids react with palladium complexes in the presence of silver oxide, leading to the formation of diarylpalladium complexes and facilitating the synthesis of unsymmetrical biaryls (Osakada et al., 2005).
Enantioselective Organic Reactions : Boronic acids are used in highly enantioselective organic reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing their utility in asymmetric synthesis (Hashimoto et al., 2015).
Sensing Applications : Boronic acids are increasingly used in various sensing applications, such as in the detection of biological substances and as part of biomedical sensors (Lacina et al., 2014).
Suzuki-Miyaura Coupling Reactions : They are crucial in facilitating Suzuki-Miyaura coupling reactions, especially in challenging conditions with unstable boronic acids (Kinzel et al., 2010).
Biomedical Applications : Boronic acid-containing polymers are valuable in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Development of Covalent Organic Frameworks : Boronic acid building blocks are used in the synthesis of crystalline microporous and mesoporous 2D covalent organic frameworks, which have applications in material science (Côté et al., 2007).
Safety and Hazards
The safety information for “(6-Chloro-2,3-difluorophenyl)boronic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for the study of “(6-Chloro-2,3-difluorophenyl)boronic acid” and other boronic acids are promising. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well-known . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mechanism of Action
Target of Action
The primary target of (6-Chloro-2,3-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the boronic acid) is transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can significantly influence the efficacy of the compound.
properties
IUPAC Name |
(6-chloro-2,3-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNKPSDBENIMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-70-6 | |
Record name | (6-chloro-2,3-difluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.